molecular formula C21H28N4O7 B11196898 2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11196898
M. Wt: 448.5 g/mol
InChI Key: CFUUHBXBYVXNJJ-UHFFFAOYSA-N
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Description

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a morpholine moiety, and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The morpholine moiety is introduced through nucleophilic substitution reactions, while the methoxymethyl group is added via alkylation reactions. The final step involves the coupling of the pyrimidine derivative with 3,4,5-trimethoxyphenylacetic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE shares structural similarities with other pyrimidine derivatives, such as:
    • 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
    • 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O7

Molecular Weight

448.5 g/mol

IUPAC Name

2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H28N4O7/c1-28-13-15-11-19(27)25(21(23-15)24-5-7-32-8-6-24)12-18(26)22-14-9-16(29-2)20(31-4)17(10-14)30-3/h9-11H,5-8,12-13H2,1-4H3,(H,22,26)

InChI Key

CFUUHBXBYVXNJJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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